Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate
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Description
Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate is a useful research compound. Its molecular formula is C20H19N7O4 and its molecular weight is 421.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-amino-1,3,4-oxadiazole derivatives, have been reported to exhibit antibacterial activity against salmonella typhi .
Mode of Action
It is known that oxadiazoles, a core structure in the compound, have a broad spectrum of biological activity, including anti-inflammatory, anti-hiv, antibacterial, anticonvulsant activities, and more . The compound likely interacts with its targets, leading to changes that result in its biological activity.
Biochemical Pathways
Given the broad spectrum of biological activity associated with oxadiazoles , it can be inferred that multiple pathways could be affected, leading to downstream effects that contribute to its overall activity.
Result of Action
Based on the reported biological activity of similar compounds , it can be inferred that the compound may have significant effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of Benzyl (2-(((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)amino)-2-oxoethyl)carbamate are not fully explored yet. Oxadiazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure and functional groups present in the oxadiazole derivative.
Cellular Effects
Other oxadiazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
benzyl N-[2-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methylamino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O4/c1-13-23-19(31-26-13)15-7-8-27-16(9-15)24-25-17(27)10-21-18(28)11-22-20(29)30-12-14-5-3-2-4-6-14/h2-9H,10-12H2,1H3,(H,21,28)(H,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMPSFPZZDPIDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CNC(=O)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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